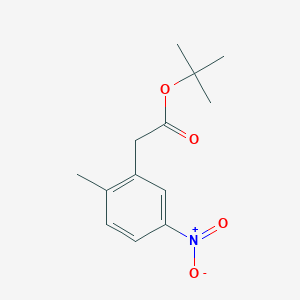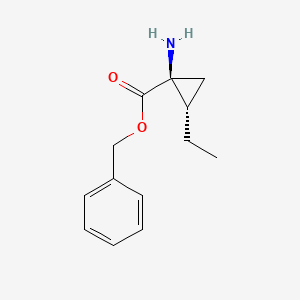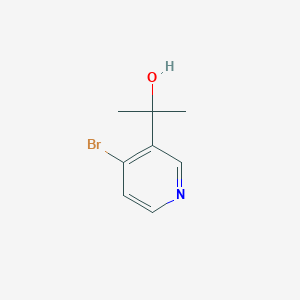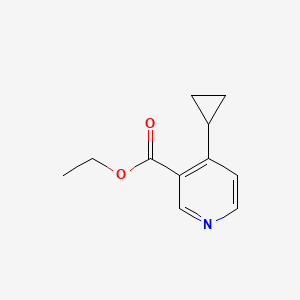
(2R)-2-Hydroxy-3-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Hydroxy-3-methylpentanoic acid is an organic compound with the molecular formula C6H12O3 It is a chiral molecule, meaning it has a non-superimposable mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Hydroxy-3-methylpentanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 3-methyl-2-oxopentanoic acid using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric purity.
Another synthetic route involves the use of enzymatic methods, where specific enzymes catalyze the reduction of 3-methyl-2-oxopentanoic acid to this compound. This method is advantageous due to its high selectivity and mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts. These biocatalysts, such as specific strains of bacteria or yeast, are engineered to produce the compound efficiently. The process typically includes fermentation, followed by extraction and purification steps to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methyl-2-oxopentanoic acid or 3-methylpentanoic acid.
Reduction: 2-Hydroxy-3-methylpentanol or 3-methylpentanol.
Substitution: 2-Chloro-3-methylpentanoic acid or 2-amino-3-methylpentanoic acid.
Aplicaciones Científicas De Investigación
(2R)-2-Hydroxy-3-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2R)-2-Hydroxy-3-methylpentanoic acid involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various metabolic enzymes, which catalyze its conversion into other biologically active compounds. These interactions can influence metabolic pathways and cellular processes, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-Hydroxy-3-methylbutanoic acid
- (2R)-2-Hydroxy-3-methylhexanoic acid
- (2R)-2-Hydroxy-3-methylpropanoic acid
Uniqueness
(2R)-2-Hydroxy-3-methylpentanoic acid is unique due to its specific structure and chiral properties. Its distinct configuration allows it to interact selectively with biological molecules, making it valuable in various research and industrial applications. Compared to similar compounds, it offers unique reactivity and selectivity, which can be leveraged in the synthesis of complex molecules and the study of biochemical processes.
Propiedades
Fórmula molecular |
C6H12O3 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4?,5-/m1/s1 |
Clave InChI |
RILPIWOPNGRASR-BRJRFNKRSA-N |
SMILES isomérico |
CCC(C)[C@H](C(=O)O)O |
SMILES canónico |
CCC(C)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl-](/img/structure/B13128525.png)
![1-[10-[[1-[10-(4-Amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride](/img/structure/B13128531.png)
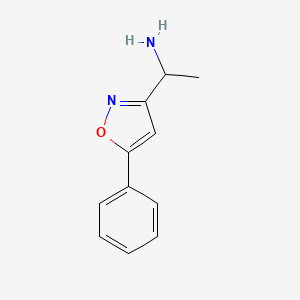
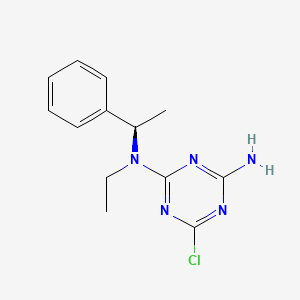
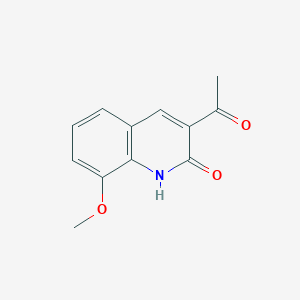

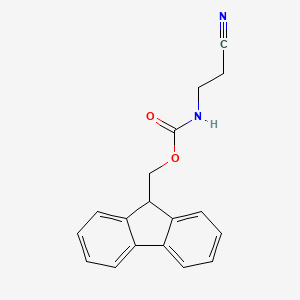
![1,5-Bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13128560.png)
